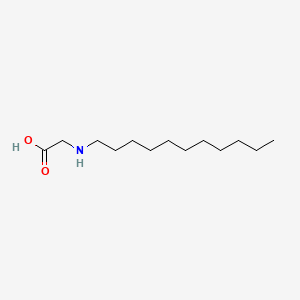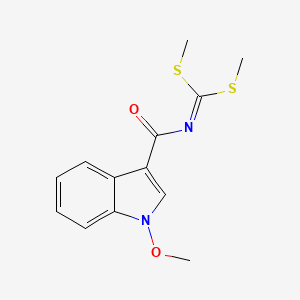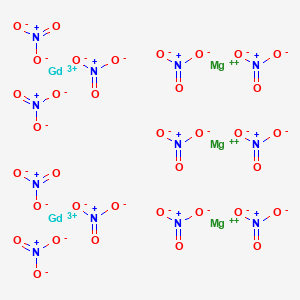
Eosol R
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eosol R is an organic compound characterized by its white crystalline solid form at room temperature. It exhibits good solubility in various organic solvents and is commonly used as a reaction reagent in organic synthesis. This compound can function as a catalyst or intermediate in several organic synthesis reactions .
準備方法
The preparation of Eosol R typically involves a series of organic synthesis reactions. One common method includes the oxidation of olefins followed by the esterification of carboxylic acids . The specific reaction conditions and reagents used can vary, but the general process involves:
Oxidation of Olefins: This step converts olefins into the corresponding carboxylic acids.
Esterification: The carboxylic acids are then esterified to form this compound.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Eosol R undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Eosol R has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Eosol R involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, this compound typically acts by:
Catalysis: Facilitating chemical reactions by lowering the activation energy.
Binding to Enzymes: Modulating enzyme activity by binding to active sites or allosteric sites.
Interacting with Cellular Pathways: Influencing cellular processes through interactions with signaling pathways.
類似化合物との比較
Eosol R can be compared with other similar compounds, such as:
Eosol S: Another organic compound with similar solubility and reactivity properties.
Eosol T: Known for its use in different organic synthesis reactions but with distinct functional groups.
This compound is unique due to its specific structural features and reactivity profile, which make it suitable for a wide range of applications in various fields.
特性
CAS番号 |
1341-71-5 |
|---|---|
分子式 |
C23H42O4 |
分子量 |
382.6 g/mol |
IUPAC名 |
oxolan-2-ylmethyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C23H42O4/c1-2-3-4-11-15-21(24)16-12-9-7-5-6-8-10-13-18-23(25)27-20-22-17-14-19-26-22/h9,12,21-22,24H,2-8,10-11,13-20H2,1H3/b12-9+ |
InChIキー |
SXRAILSODLEVQJ-FMIVXFBMSA-N |
異性体SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)OCC1CCCO1)O |
正規SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC1CCCO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


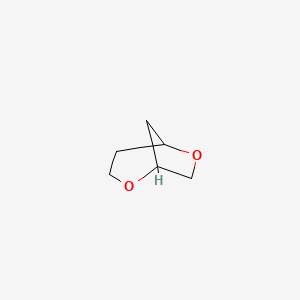


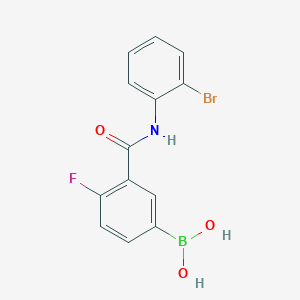
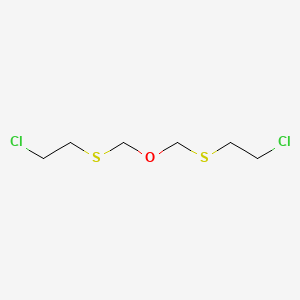

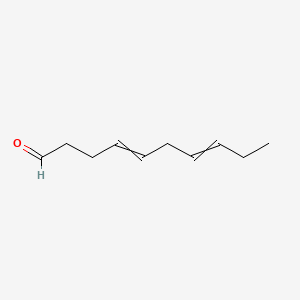
![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)

